

Application Note: High-Precision Acid-Base Titration Using Ethyl Orange Indicator

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Compound of Interest

Compound Name: Ethyl orange

Cat. No.: B11956848

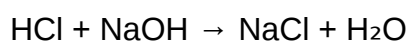
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Introduction

Acid-base titration is a fundamental analytical technique used to determine the unknown concentration of an acid or base by precisely neutralizing it with an acid or base of known concentration. The selection of an appropriate indicator is critical for the accurate determination of the equivalence point. **Ethyl orange** is a pH indicator suitable for titrations involving a strong acid and a strong base, or a strong acid and a weak base. This document provides a detailed protocol for the use of **ethyl orange** in the titration of hydrochloric acid (HCl) with a standardized sodium hydroxide (NaOH) solution.

Principle

Ethyl orange is an azo dye that exhibits a distinct color change over a pH range of 3.0 to 4.8. [1] In acidic solutions below pH 3.0, the indicator is red. As the pH increases during titration and approaches the equivalence point, the indicator transitions to orange within its effective pH range, signaling the completion of the neutralization reaction. The reaction between hydrochloric acid and sodium hydroxide is as follows:



The equivalence point for a strong acid-strong base titration occurs at a pH of 7.0. However, the rapid change in pH near the equivalence point is steep enough that indicators changing color in the acidic range, like **ethyl orange**, can be used to accurately determine the endpoint with minimal error.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters relevant to this titration protocol.

Parameter	Value	Description
Indicator Name	Ethyl Orange	A pH indicator used for acid-base titrations.
pH Range	3.0 - 4.8	The pH range over which the indicator changes color. [1]
pK _a	~3.8	The pH at which the indicator is in equilibrium between its acidic and basic forms.
Color in Acid (pH < 3.0)	Red	The color of the indicator in a strongly acidic medium.
Color at Endpoint (pH 3.0-4.8)	Orange	The intermediate color observed at the titration endpoint. [1]
Color in Base (pH > 4.8)	Yellow	The color of the indicator in a basic or neutral medium.
Titrant Concentration	0.1 M NaOH (Standardized)	Concentration of the sodium hydroxide solution used.
Analyte Concentration	~0.1 M HCl	Approximate concentration of the hydrochloric acid solution to be determined.

Experimental Protocol

This protocol details the necessary steps for preparing the required solutions and performing the acid-base titration.

1. Materials and Reagents

- Hydrochloric Acid (HCl), concentrated
- Sodium Hydroxide (NaOH), pellets
- **Ethyl Orange** indicator solution (0.1% w/v in ethanol or water)
- Potassium Hydrogen Phthalate (KHP), primary standard grade
- Phenolphthalein indicator (for standardization)
- Deionized (DI) water
- 50 mL Burette
- 25 mL Volumetric Pipette
- 250 mL Erlenmeyer Flasks (x3)
- Volumetric Flasks (1000 mL)
- Beakers and Funnels
- Magnetic Stirrer and Stir Bar

2. Preparation of Solutions

2.1 Preparation of 0.1 M HCl Solution (Analyte)

- Calculate the volume of concentrated HCl (typically ~37%) required to make 1000 mL of a 0.1 M solution using the formula $M_1V_1 = M_2V_2$. For 37% HCl (~12.1 M), approximately 8.3 mL is needed.
- In a fume hood, carefully add the calculated volume of concentrated HCl to approximately 500 mL of DI water in a 1000 mL volumetric flask.
- Safety Note: Always add acid to water, never the other way around.[4]
- Dilute the solution to the 1000 mL mark with DI water, cap the flask, and invert it several times to ensure thorough mixing.

2.2 Preparation and Standardization of 0.1 M NaOH Solution (Titrant) Note: Sodium hydroxide is not a primary standard because it is hygroscopic and absorbs atmospheric CO₂.^{[5][6]} Its concentration must be accurately determined by standardizing it against a primary standard like KHP.

- Preparation: Dissolve 4.00 g of NaOH pellets in approximately 500 mL of DI water in a 1000 mL volumetric flask.^[7] Once dissolved and cooled to room temperature, dilute to the 1000 mL mark with DI water and mix thoroughly.
- Standardization (using KHP and Phenolphthalein):
 - Accurately weigh approximately 0.4 g of dried KHP into a 250 mL Erlenmeyer flask.^[6] Record the exact mass.
 - Dissolve the KHP in ~50 mL of DI water.
 - Add 2-3 drops of phenolphthalein indicator.
 - Titrate with the prepared ~0.1 M NaOH solution until the first faint, persistent pink color appears.^{[8][9]}
 - Calculate the exact molarity of the NaOH solution using the mass of KHP and the volume of NaOH used. Repeat for a total of three concordant results.

2.3 Preparation of **Ethyl Orange** Indicator

- Weigh 0.1 g of **ethyl orange** powder.
- Dissolve it in 100 mL of 95% ethanol or DI water to prepare a 0.1% solution.

3. Titration Procedure

- Burette Preparation: Rinse a 50 mL burette twice with small portions of the standardized 0.1 M NaOH solution, ensuring the solution wets the entire inner surface. Drain the rinse solution through the stopcock.
- Fill the burette with the standardized 0.1 M NaOH solution, avoiding air bubbles in the tip. Record the initial volume to two decimal places.

- Analyte Preparation: Using a volumetric pipette, transfer 25.00 mL of the ~0.1 M HCl solution into a 250 mL Erlenmeyer flask.
- Add 2-3 drops of **ethyl orange** indicator to the flask. The solution will turn red.
- Titration: Place the Erlenmeyer flask on a magnetic stirrer with a white background to easily observe the color change. Slowly add the NaOH titrant from the burette while the solution is being stirred.^[10]
- Endpoint Detection: As the endpoint approaches, the red color will fade more slowly. Add the NaOH drop by drop until the solution permanently changes from red to a distinct orange color.^{[1][10]} This is the endpoint.
- Record the final burette volume to two decimal places.
- Replicates: Repeat the titration (steps 3-7) at least two more times to obtain concordant results (volumes that agree within ± 0.1 mL).

4. Calculation of Analyte Concentration

Calculate the molarity of the HCl solution using the following formula derived from the stoichiometry of the reaction ($M_a V_a = M_b V_b$):

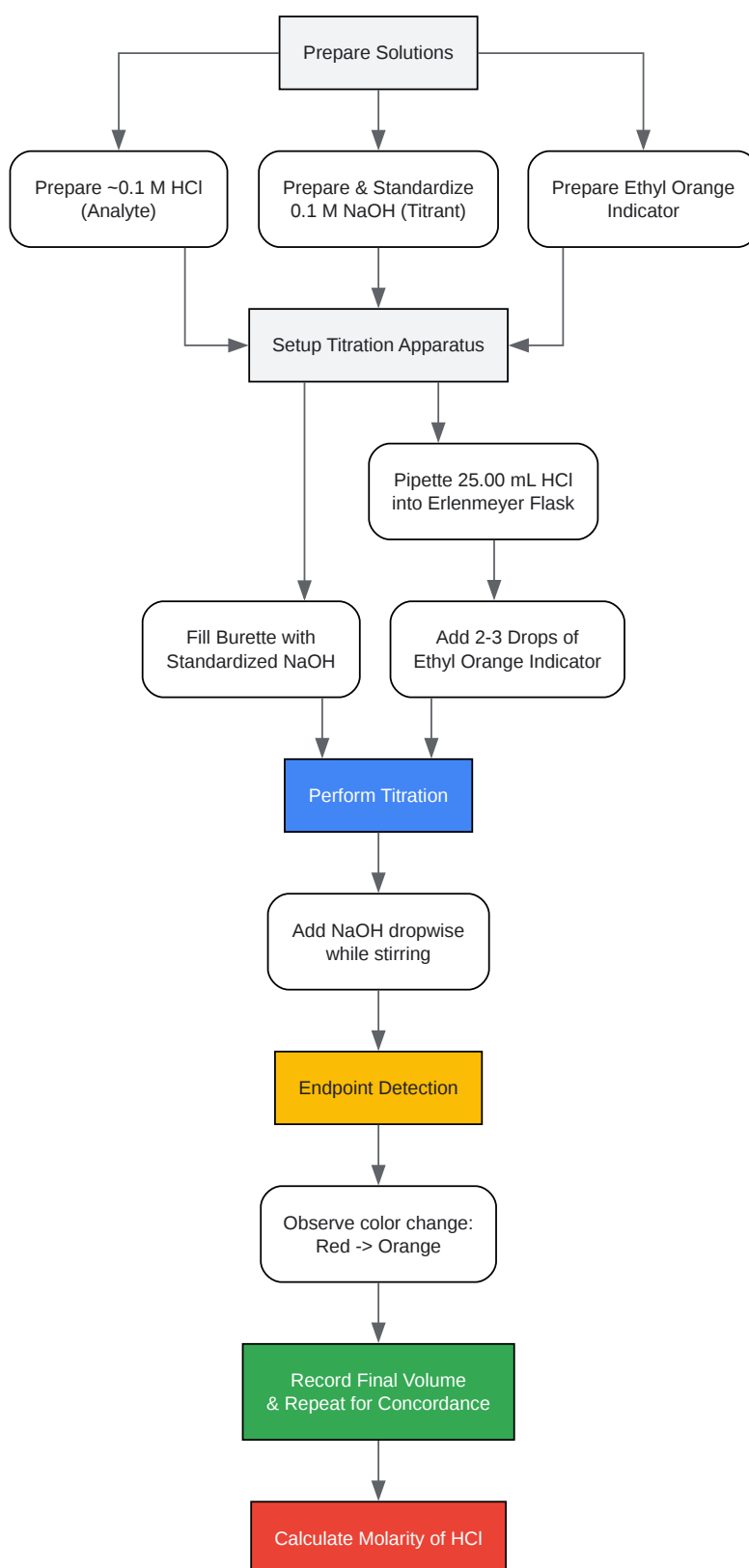
$$M_{\text{HCl}} = (M_{\text{NaOH}} \times V_{\text{NaOH}}) / V_{\text{HCl}}$$

Where:

- M_{HCl} = Molarity of the HCl solution (mol/L)
- M_{NaOH} = Molarity of the standardized NaOH solution (mol/L)
- V_{NaOH} = Volume of NaOH solution used in the titration (L)
- V_{HCl} = Volume of HCl solution pipetted into the flask (L)

Average the molarity values obtained from the replicate titrations.

Workflow Diagram



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Caption: Workflow for acid-base titration using **ethyl orange**.

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